Azd-peg2-pfp

PROTAC synthesis ADC conjugation Bioconjugation

AZD-PEG2-PFP (CAS 1807537-41-2) is a heterobifunctional polyethylene glycol (PEG) linker specifically engineered for bioconjugation applications in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). It comprises three key functional components: an AZD (azido) group for click chemistry, a PEG2 spacer for solubility and flexibility, and a pentafluorophenyl (PFP) ester for stable amide bond formation with primary amines.

Molecular Formula C26H25F5N2O7
Molecular Weight 572.5 g/mol
CAS No. 1807537-41-2
Cat. No. B12282760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd-peg2-pfp
CAS1807537-41-2
Molecular FormulaC26H25F5N2O7
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C26H25F5N2O7/c27-21-22(28)24(30)26(25(31)23(21)29)40-20(37)9-12-39-14-13-38-11-8-17(34)32-16-4-1-15(2-5-16)3-6-18(35)33-10-7-19(33)36/h1-2,4-5H,3,6-14H2,(H,32,34)
InChIKeyMEJZOTXDECUGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AZD-PEG2-PFP: A Bifunctional PEG Linker for PROTAC and ADC Development


AZD-PEG2-PFP (CAS 1807537-41-2) is a heterobifunctional polyethylene glycol (PEG) linker specifically engineered for bioconjugation applications in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs) . It comprises three key functional components: an AZD (azido) group for click chemistry, a PEG2 spacer for solubility and flexibility, and a pentafluorophenyl (PFP) ester for stable amide bond formation with primary amines . The compound features a molecular formula of C26H25F5N2O7 and a molecular weight of 572.48 g/mol . This precise chemical architecture establishes a foundation for quantifiable performance advantages over alternative linkers in demanding bioconjugation workflows.

Why Generic PEG Linker Substitution Is Not Advisable for AZD-PEG2-PFP-Based Conjugates


Generic substitution of AZD-PEG2-PFP with other PEG-based linkers is not scientifically justifiable due to documented variability in three critical performance dimensions: hydrolytic stability of the reactive ester, spacer length-dependent conjugation efficiency, and orthogonal reactivity profiles [1]. Specifically, the PFP ester in AZD-PEG2-PFP exhibits superior resistance to hydrolysis compared to NHS esters, which directly impacts conjugation yield and reproducibility in aqueous environments . Furthermore, the PEG2 spacer length is not arbitrary; studies show that PEG chain length significantly modulates the rate of degradation and the spatial orientation of the resulting conjugate [1]. Substituting with a linker of a different length or with a different reactive group can lead to suboptimal ternary complex formation in PROTACs or reduced drug-to-antibody ratio (DAR) consistency in ADCs. Therefore, careful selection of this specific linker is essential for maintaining the integrity and performance of the final bioconjugate.

Quantitative Differentiation of AZD-PEG2-PFP: Head-to-Head Evidence for Informed Procurement


Enhanced Conjugation Efficiency Through Superior PFP Ester Leaving Group Capability

AZD-PEG2-PFP achieves a higher rate of stable amide bond formation compared to linkers with N-hydroxysuccinimide (NHS) esters. The pentafluorophenyl (PFP) ester is a better leaving group than the NHS ester, resulting in faster and more efficient amine coupling . This is a class-level inference based on the established reactivity of PFP esters versus NHS esters in acylation reactions. The enhanced reactivity is attributed to the electron-withdrawing fluorine substituents on the phenyl ring, which stabilize the negative charge on the leaving group during nucleophilic attack, thereby accelerating the reaction kinetics .

PROTAC synthesis ADC conjugation Bioconjugation

Superior Hydrolytic Stability of PFP Ester Reduces Premature Linker Deactivation

The PFP ester in AZD-PEG2-PFP demonstrates significantly greater resistance to hydrolysis compared to other amine-reactive groups, such as NHS esters . This property is critical for maintaining linker activity during storage and in aqueous reaction environments. The enhanced stability is a key differentiator that ensures the PFP ester remains active longer, thereby improving the reliability and robustness of conjugation protocols .

Linker stability Aqueous bioconjugation Shelf life

Increased Aqueous Solubility Conferred by PEG2 Spacer Enhances Conjugation Workflow Compatibility

The hydrophilic PEG2 spacer in AZD-PEG2-PFP increases its solubility in aqueous media, a property that is crucial for maintaining the solubility of the resulting PROTAC or ADC . While direct quantitative solubility data for AZD-PEG2-PFP is not provided in the sourced materials, the class-level inference is that PEG-containing linkers, especially those with a PEG2 unit, exhibit improved water solubility compared to purely alkyl chain linkers . This enhancement facilitates handling and reaction setup in aqueous buffers commonly used for biomolecule conjugation.

Aqueous solubility Bioconjugation workflow Linker design

Precise PEG2 Spacer Length Optimized for Ternary Complex Formation in PROTACs

The PEG2 spacer in AZD-PEG2-PFP provides a specific molecular length that is critical for achieving optimal ternary complex formation between the target protein and the E3 ligase in PROTAC applications . Studies have shown that PEG chain length profoundly affects the rate of degradation and the efficiency of the ubiquitin-proteasome system [1]. While direct DC50 or Dmax data for a specific PROTAC synthesized with AZD-PEG2-PFP is not available, the class-level inference is that the precise length of the PEG2 unit is designed to provide the necessary spatial separation without introducing excessive flexibility that could reduce degradation efficiency. Substituting with a longer PEG linker (e.g., PEG4, PEG6) can alter the ternary complex geometry and potentially reduce degradation potency .

PROTAC linker length Ternary complex Degradation efficiency

Validated Application Scenarios for AZD-PEG2-PFP Based on Quantitative Differentiation


High-Fidelity Synthesis of PROTACs for Targeted Protein Degradation

Utilize AZD-PEG2-PFP to construct heterobifunctional PROTACs where precise linker geometry is paramount. The PEG2 spacer length is tailored to promote optimal ternary complex formation between the target protein and E3 ligase, maximizing degradation efficiency . The enhanced hydrolytic stability of the PFP ester ensures consistent conjugation yields when linking a target-binding ligand to the PEG2-AZD moiety, minimizing variability in the final PROTAC molecule. This is particularly critical when scaling up synthesis for in vivo efficacy studies where reproducible pharmacokinetic profiles are required .

Robust Conjugation in Antibody-Drug Conjugate (ADC) Development

Employ AZD-PEG2-PFP as a non-cleavable linker in ADC synthesis. The superior hydrolytic stability of the PFP ester compared to NHS esters reduces premature linker hydrolysis during the conjugation process, leading to a more homogeneous drug-to-antibody ratio (DAR) and improved ADC stability in circulation . The azide group allows for bioorthogonal click chemistry conjugation to a payload or a secondary linker, offering a versatile platform for modular ADC assembly. This method supports efficient payload attachment while preserving antibody integrity and targeting capability .

Aqueous-Phase Bioconjugation for Sensitive Biomolecules

Leverage the hydrophilic PEG2 spacer of AZD-PEG2-PFP to perform bioconjugation reactions in aqueous buffers, which is essential for maintaining the native conformation and activity of fragile proteins or antibodies . The enhanced aqueous solubility reduces the need for organic co-solvents like DMSO or DMF, which can denature sensitive biologics. This property facilitates a streamlined workflow from conjugation to purification, improving overall yield and functional recovery of the bioconjugate .

Modular Assembly of Multifunctional Nanomaterials

Apply AZD-PEG2-PFP for surface functionalization of nanoparticles and polymers. The orthogonal reactivity of the azide and PFP ester groups enables a two-step, sequential conjugation strategy . For example, the PFP ester can first be used to anchor the linker to an amine-containing surface, and the azide can subsequently be used to attach a targeting ligand or imaging agent via copper-catalyzed or strain-promoted click chemistry. The PEG2 spacer prevents non-specific adsorption and provides a flexible tether, which is crucial for maintaining the activity of surface-bound biomolecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azd-peg2-pfp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.